molecular formula C21H26O5 B1209019 Sonderianin CAS No. 79405-82-6

Sonderianin

Cat. No.: B1209019
CAS No.: 79405-82-6
M. Wt: 358.4 g/mol
InChI Key: PCYSFZDXGZBRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its fused ring system, which includes a furan ring, a hexahydronaphthalene ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate typically involves multi-step organic reactions. The starting materials often include furan derivatives, naphthalene derivatives, and oxolane derivatives. The key steps in the synthesis may involve:

    Formation of the Spirocyclic Core: This step usually involves a cyclization reaction to form the spirocyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization.

    Functional Group Transformations: Subsequent steps involve the introduction of functional groups such as the ester and ketone groups. These transformations may require reagents like acyl chlorides, esters, and ketones under specific reaction conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse products.

Scientific Research Applications

Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Research into the compound’s pharmacological properties can lead to the development of new medications. Its ability to interact with specific biological targets makes it a potential lead compound for drug discovery.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings. Its stability and reactivity can be harnessed for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate can be compared with other similar compounds, such as:

    Spirocyclic Compounds: These compounds share the spirocyclic core structure but may differ in the functional groups attached. Examples include spiro[cyclohexane-1,3’-indoline] and spiro[cyclopentane-1,3’-pyrrolidine].

    Furan Derivatives: Compounds with a furan ring, such as furan-2-carboxylic acid and 2-furylmethanol, can be compared based on their reactivity and applications.

    Naphthalene Derivatives: Compounds with a naphthalene ring, such as 1-naphthol and 2-naphthoic acid, can be compared based on their chemical properties and uses.

The uniqueness of Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate lies in its combination of the spirocyclic structure with multiple functional groups, making it a versatile compound for various applications.

Properties

CAS No.

79405-82-6

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate

InChI

InChI=1S/C21H26O5/c1-13-7-9-20(2)15(18(22)24-3)5-4-6-17(20)21(13)11-16(26-19(21)23)14-8-10-25-12-14/h5,8,10,12-13,16-17H,4,6-7,9,11H2,1-3H3

InChI Key

PCYSFZDXGZBRMA-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C

Canonical SMILES

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C

Synonyms

sonderianin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sonderianin
Reactant of Route 2
Sonderianin
Reactant of Route 3
Sonderianin
Reactant of Route 4
Reactant of Route 4
Sonderianin
Reactant of Route 5
Reactant of Route 5
Sonderianin
Reactant of Route 6
Sonderianin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.